molecular formula C11H16ClNO B2736516 methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2361633-86-3

methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B2736516
CAS No.: 2361633-86-3
M. Wt: 213.71
InChI Key: XTZHJZPEDFGLIA-UHFFFAOYSA-N
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Description

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C11H15NO. It is a derivative of benzoazepine, characterized by the presence of a methoxy group and a tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .

Biological Activity

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 142363-66-4

The biological activity of this compound has been linked to several mechanisms:

  • Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential effects on mood disorders and anxiety.
  • Antitumor Activity : Research indicates that derivatives of benzo[d]azepines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in lung cancer cells through the inhibition of poly(ADP-ribose) polymerase (PARP) pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that methoxy-substituted benzo[d]azepines may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

1. Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various benzo[d]azepine derivatives for their anti-proliferative effects. Among these, one derivative demonstrated an IC50 value of 1.95 µM against A549 lung carcinoma cells, indicating significant cytotoxicity . The study also highlighted the compound's ability to induce apoptosis and inhibit PARP activity.

CompoundCell LineIC50 (µM)Mechanism
11bA5491.95PARP inhibition
11cMCF-72.30Apoptosis induction

2. Antimicrobial Activity

Research conducted on various methoxy-substituted compounds indicated that they exhibited notable antimicrobial properties. In vitro tests revealed that certain derivatives showed zone of inhibition values comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)Reference Standard
Staphylococcus aureus12Ciprofloxacin
Escherichia coli10Ampicillin

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound's lipophilicity enhances its ability to cross biological membranes, which is advantageous for central nervous system targeting.

Properties

IUPAC Name

5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHJZPEDFGLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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